molecular formula C23H22N4O3 B2501249 methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate CAS No. 1259234-94-0

methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate

Cat. No. B2501249
CAS RN: 1259234-94-0
M. Wt: 402.454
InChI Key: WDVGQRTZDKOKRW-UHFFFAOYSA-N
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Description

Methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as versatile synthons for the synthesis of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. These compounds highlight the foundational role in developing polyfunctional heterocyclic systems, underpinning a broad range of synthetic applications in medicinal and organic chemistry (Pizzioli et al., 1998).

Fluorescence Derivatisation and Biochemical Applications

The coupling of 3-(naphthalen-1-ylamino)propanoic acid with amino acids for fluorescence derivatisation showcases the potential of related compounds in biochemical assays. The derivatives demonstrate strong fluorescence, useful for biological assays, indicating the importance of these compounds in developing fluorescent markers and probes (Frade et al., 2007).

Inhibitory Activity and Medicinal Chemistry

The synthesis and evaluation of 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives showcase their potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26). These compounds' promising inhibitory effects highlight their potential for further development in drug discovery, particularly in enhancing the biological activity of all-trans retinoic acid (ATRA) in neuroblastoma cells (Gomaa et al., 2011).

Heterocyclic Chemistry and Synthesis

Cyanoacetamide's role in heterocyclic chemistry, particularly in synthesizing new benzothiophenes with antitumor and antioxidant activities, illustrates the broad applicability of related chemical frameworks in developing pharmacologically relevant compounds. This research underscores the importance of such compounds in synthesizing and evaluating new therapeutic agents (Bialy & Gouda, 2011).

properties

IUPAC Name

methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-20(16(2)27(26-15)12-11-22(28)30-3)13-18(14-24)23(29)25-21-10-6-8-17-7-4-5-9-19(17)21/h4-10,13H,11-12H2,1-3H3,(H,25,29)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVGQRTZDKOKRW-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC)C)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCC(=O)OC)C)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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